molecular formula C11H13NO B2861759 1-(1h-Indol-3-yl)propan-2-ol CAS No. 3364-35-0

1-(1h-Indol-3-yl)propan-2-ol

Cat. No.: B2861759
CAS No.: 3364-35-0
M. Wt: 175.231
InChI Key: JXMVNHWZTQYNTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1H-Indol-3-yl)propan-2-ol is an organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound is characterized by an indole moiety attached to a propanol group, making it a valuable target for synthetic and medicinal chemistry.

Mechanism of Action

Target of Action

The primary targets of 1-(1h-Indol-3-yl)propan-2-ol are the Bcl-2 family proteins . These proteins play a crucial role in regulating apoptosis, a process of programmed cell death. The compound has been shown to have a strong binding affinity for these proteins, particularly Bcl-2 and Mcl-1 .

Mode of Action

This compound interacts with its targets, the Bcl-2 family proteins, by binding to their active pockets . This binding is facilitated by Van der Waals forces and hydrogen bonds . The interaction inhibits the function of these proteins, thereby promoting apoptosis in cancer cells .

Biochemical Pathways

The compound affects the apoptosis pathway, which is a critical process in the regulation of cell survival and death. By inhibiting Bcl-2 and Mcl-1 proteins, this compound disrupts the balance between pro-apoptotic and anti-apoptotic signals within the cell . This disruption triggers the activation of downstream effector proteins, leading to the initiation of apoptosis.

Pharmacokinetics

The compound’s molecular weight of 17523 suggests that it may have favorable bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the induction of apoptosis in cancer cells . By inhibiting Bcl-2 and Mcl-1 proteins, the compound triggers a cascade of events leading to cell death. This effect could potentially be harnessed for the development of new anticancer therapies .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1H-Indol-3-yl)propan-2-ol can be synthesized through several methods. One common approach involves the reduction of 1-(1H-indol-3-yl)propan-2-one using sodium borohydride or lithium aluminum hydride as reducing agents. The reaction typically occurs in anhydrous ethanol or tetrahydrofuran under reflux conditions .

Industrial Production Methods: Industrial production of this compound often involves catalytic hydrogenation of 1-(1H-indol-3-yl)propan-2-one. This method uses a palladium on carbon catalyst under hydrogen gas at elevated pressures and temperatures .

Chemical Reactions Analysis

Types of Reactions: 1-(1H-Indol-3-yl)propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

1-(1H-Indol-3-yl)propan-2-ol can be compared with other indole derivatives such as:

    1-(1H-Indol-3-yl)ethanol: Similar structure but with an ethyl group instead of a propyl group.

    1-(1H-Indol-3-yl)propan-2-one: The ketone analog of this compound.

    1-(1H-Indol-3-yl)propan-2-amine: The amine analog of this compound.

Uniqueness: this compound is unique due to its specific combination of an indole moiety and a propanol group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .

Properties

IUPAC Name

1-(1H-indol-3-yl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-8(13)6-9-7-12-11-5-3-2-4-10(9)11/h2-5,7-8,12-13H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXMVNHWZTQYNTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CNC2=CC=CC=C21)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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